molecular formula C18H14ClN3O3 B4415392 2-(1-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-1H-INDOL-3-YL)-2-OXOACETAMIDE

2-(1-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-1H-INDOL-3-YL)-2-OXOACETAMIDE

Cat. No.: B4415392
M. Wt: 355.8 g/mol
InChI Key: OTMUDLKZJXNVSE-UHFFFAOYSA-N
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Description

2-(1-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-1H-INDOL-3-YL)-2-OXOACETAMIDE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-1H-INDOL-3-YL)-2-OXOACETAMIDE typically involves multiple steps. One common method starts with the reaction of 4-chloroaniline with ethyl oxalyl chloride to form an intermediate. This intermediate then undergoes a cyclization reaction with indole-3-carboxaldehyde in the presence of a base to yield the desired compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(1-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-1H-INDOL-3-YL)-2-OXOACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-(1-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-1H-INDOL-3-YL)-2-OXOACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-1H-INDOL-3-YL)-2-OXOACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[1-[2-(4-chloroanilino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O3/c19-11-5-7-12(8-6-11)21-16(23)10-22-9-14(17(24)18(20)25)13-3-1-2-4-15(13)22/h1-9H,10H2,(H2,20,25)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMUDLKZJXNVSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=C(C=C3)Cl)C(=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-1H-INDOL-3-YL)-2-OXOACETAMIDE

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